

# 2-Chloro-5-ethynyl-3-fluoropyridine IUPAC name and structure

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## Compound of Interest

Compound Name: *2-Chloro-5-ethynyl-3-fluoropyridine*

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An In-depth Technical Guide to **2-Chloro-5-ethynyl-3-fluoropyridine**

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-ethynyl-3-fluoropyridine**, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The strategic arrangement of chloro, fluoro, and ethynyl substituents on the pyridine scaffold offers a unique combination of electronic properties and reactive handles for advanced chemical synthesis. This document elucidates the compound's structure and nomenclature, outlines plausible synthetic pathways with detailed protocols, discusses its potential applications as a versatile building block in drug discovery, and provides essential safety and handling guidelines. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of novel molecular entities.

## Core Compound Analysis: IUPAC Name and Structure

## IUPAC Nomenclature and Structural Verification

The formal IUPAC name for the compound of interest is **2-Chloro-5-ethynyl-3-fluoropyridine**. This nomenclature precisely defines the substitution pattern on the pyridine ring:

- **Pyridine:** The core is a six-membered aromatic heterocycle containing one nitrogen atom.
- **2-Chloro:** A chlorine atom is substituted at the C2 position, adjacent to the ring nitrogen.
- **3-Fluoro:** A fluorine atom is located at the C3 position.
- **5-Ethynyl:** An acetylenic group ( $-C\equiv CH$ ) is attached at the C5 position.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, assigning the lowest possible locants to the substituents.

## Molecular Structure and Electronic Profile

The unique arrangement of substituents imparts a distinct electronic character to the molecule, making it a valuable and versatile synthetic intermediate.

- **Electron-Withdrawing Halogens:** The chloro and fluoro groups at positions 2 and 3 are strongly electron-withdrawing, which decreases the electron density of the pyridine ring. This has a profound impact on the ring's reactivity, particularly towards nucleophilic aromatic substitution.
- **The Ethynyl Group:** This functional group is a rigid, linear moiety that can participate in a wide array of chemical transformations. It is a key handle for introducing molecular complexity via reactions such as Sonogashira cross-coupling, "click" chemistry (cycloadditions), and nucleophilic additions.
- **Reactivity Sites:** The molecule possesses multiple sites for further functionalization. The chlorine atom at the 2-position is susceptible to displacement, and the terminal alkyne proton is acidic and can be removed to form an acetylide for coupling reactions.



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Caption: Retrosynthetic pathway for the target molecule.

## Synthesis of the 2-Chloro-3-fluoro-5-iodopyridine Intermediate

This multi-step process leverages well-established transformations in pyridine chemistry. The synthesis of related compounds like 3-Chloro-5-fluoro-2-methoxypyridine provides a strong procedural basis. [1] Protocol: Diazotization and Iodination (Sandmeyer Reaction)

This protocol describes the conversion of an amino group at the 5-position to an iodo group, which is an excellent handle for the subsequent Sonogashira coupling.

- **Preparation:** In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-Chloro-3-fluoro-5-aminopyridine in a suitable aqueous acid (e.g., 20% H<sub>2</sub>SO<sub>4</sub>). Cool the solution to 0-5 °C in an ice-salt bath.
- **Diazotization:** Prepare a solution of sodium nitrite (NaNO<sub>2</sub>) in water. Add this solution dropwise to the cooled pyridine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.
- **Iodination:** In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
- **Workup:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 2-chloro-3-fluoro-5-iodopyridine.
- **Validation:** Confirm the structure and purity of the intermediate using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Introduction of the Ethynyl Group via Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming carbon-carbon bonds between  $sp$ -hybridized carbons (alkynes) and  $sp^2$ -hybridized carbons (aryl/vinyl halides).

### Protocol: Sonogashira Cross-Coupling

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add 2-chloro-3-fluoro-5-iodopyridine, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ), and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ).
- **Solvent and Reagents:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.
- **Alkyne Addition:** Add ethynyltrimethylsilane (TMS-acetylene) to the reaction mixture. Using a protected alkyne like TMS-acetylene is a common strategy to prevent self-coupling and improve yields.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Deprotection:** Once the coupling is complete, the trimethylsilyl (TMS) protecting group must be removed. This is typically achieved by adding a mild base like potassium carbonate in methanol or a fluoride source like TBAF.
- **Workup and Purification:** After deprotection, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography to yield **2-Chloro-5-ethynyl-3-fluoropyridine**.

## Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, and the title compound represents a highly valuable scaffold. [2]Over 250 FDA-approved drugs contain a chlorine atom, highlighting its importance in modulating pharmaceutical properties. [3][4]

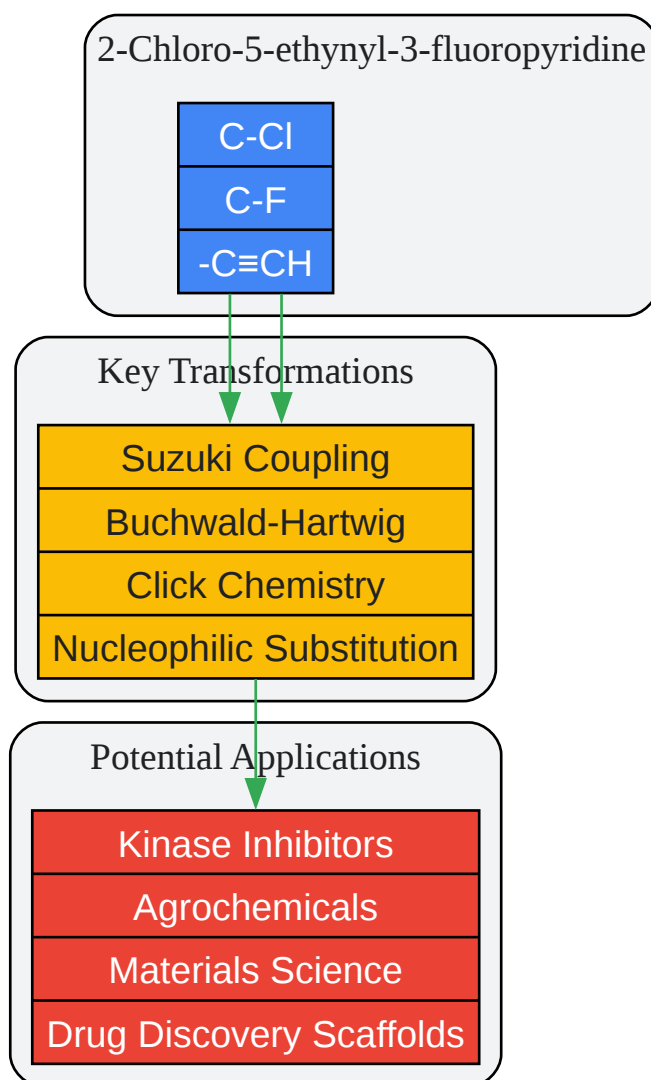
## A Versatile Chemical Building Block

The three distinct functional groups offer orthogonal reactivity, allowing for selective and sequential modifications:

- **Ethynyl Group:** Acts as a linchpin for building larger molecules. It is a precursor for triazoles via click chemistry, can be reduced to vinyl or ethyl linkers, or can be further coupled.
- **Chloro Group:** Can be substituted via nucleophilic aromatic substitution or serve as a coupling partner in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).
- **Fluoro Group:** The fluorine atom often enhances metabolic stability and can improve binding affinity to biological targets by forming favorable electrostatic interactions. Its presence is a common feature in many modern pharmaceuticals. [5]

## Potential in Kinase Inhibition and Beyond

The fluorinated aminopyridine core, a close analogue, is utilized in the synthesis of active pharmaceutical ingredients (APIs), including inhibitors of cyclin-dependent kinases (CDK) for cancer treatments. [6] Given this precedent, **2-Chloro-5-ethynyl-3-fluoropyridine** is a prime candidate for constructing libraries of compounds aimed at kinase inhibition and other therapeutic targets where a rigid, functionalized heterocyclic core is desired.



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Caption: Reactivity and application workflow of the title compound.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Chloro-5-ethynyl-3-fluoropyridine** is not available, the handling procedures should be based on those for related hazardous chemicals, such as 2-chloro-5-fluoropyridine. [7][8]

## Hazard Identification

- Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. [9]\* Irritation: Expected to be a skin and serious eye irritant. [10]\* Flammability: May be a combustible liquid.

## Recommended Handling Protocol

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
  - Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
  - Eye Protection: Use chemical safety goggles or a face shield.
  - Lab Coat: A flame-resistant lab coat is mandatory.
- Safe Practices: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [10]

## Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and sources of ignition. [9][11]\* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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